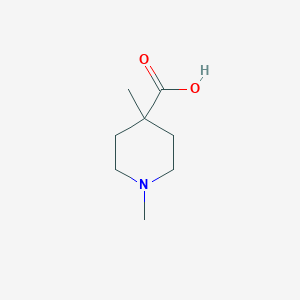

1,4-Dimethylpiperidine-4-carboxylic acid

Descripción general

Descripción

1,4-Dimethylpiperidine-4-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. It has the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . This compound is characterized by a piperidine ring substituted with two methyl groups at positions 1 and 4, and a carboxylic acid group at position 4.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dimethylpiperidine-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the alkylation of piperidine with methyl iodide, followed by carboxylation. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, allowing it to react with methyl iodide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Enzymatic Hydroxylation

Human γ-butyrobetaine hydroxylase (BBOX) catalyzes the stereoselective hydroxylation of 1,4-dimethylpiperidine-4-carboxylic acid at the C3 position. This reaction produces (3R)-hydroxy-(4S)-N,N-dimethyl-piperidine-4-carboxylic acid as a single diastereomer .

Key Observations:

- Substrate Conformation : The substrate adopts a chair conformation with the carboxylate group equatorial, positioning the pro-R hydrogen at C3 for abstraction .

- Catalytic Mechanism : BBOX employs a 2-oxoglutarate (2OG)-dependent mechanism, where Fe(II) facilitates hydrogen abstraction followed by hydroxylation .

- Reaction Kinetics : Hydroxylation proceeds at half the rate compared to γ-butyrobetaine (GBB), but 2OG decarboxylation remains tightly coupled .

Product Characterization :

| Property | Value/Description | Source |

|---|---|---|

| Stereochemistry | (3R,4S) configuration | |

| NMR Coupling Constants | J(H3-H4) = 12.4 Hz (axial-axial) | |

| Yield | Not explicitly quantified |

Oxidation and Reduction Reactions

The carboxylic acid group and methyl-substituted piperidine ring participate in redox transformations:

Oxidation

- Carboxylic Acid Derivatives : Activation to acyl chlorides (e.g., using SOCl₂ or oxalyl chloride) enables Friedel-Crafts acylation with aromatic rings, as demonstrated in related piperidine-4-carboxylic acid derivatives .

- Side-Chain Oxidation : The C3 hydroxylated product (from BBOX) could undergo further oxidation to a ketone, though direct evidence for this compound is lacking.

Reduction

- Carboxylic Acid to Alcohol : LiAlH₄ or borane reagents reduce the carboxylic acid group to a primary alcohol, yielding 1,4-dimethylpiperidine-4-methanol .

Esterification

Reaction with alcohols under acidic or coupling agents (e.g., DCC/DMAP) forms esters. For example:

- Methyl Ester Synthesis : Treatment with methanol and H₂SO₄ produces the methyl ester, a precursor for further modifications .

Amidation

The carboxylic acid reacts with amines to form amides, a key step in synthesizing pharmaceutical intermediates .

Decarboxylation

Photoredox-mediated oxidative decarboxylation using 1,4-dicyanoanthracene generates vinyl derivatives, though this has been documented for simpler carboxylic acids (e.g., tetrahydrofuran-2-carboxylic acid) . Application to This compound remains unexplored but is theoretically feasible.

Stereochemical Transformations

Aplicaciones Científicas De Investigación

Scientific Research Applications

1,4-Dimethylpiperidine-4-carboxylic acid has several notable applications:

Chemistry

- Building Block for Synthesis : It serves as a fundamental building block in organic synthesis for creating more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in developing new chemical entities.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on kinases crucial for signal transduction processes.

- Biomolecular Interactions : Its interactions with biomolecules are studied to understand its potential biological activity and therapeutic applications.

Medicine

- Therapeutic Potential : Research indicates that this compound may be useful in drug development, particularly as a precursor for synthesizing pharmaceuticals aimed at treating neurological disorders. Its unique structure positions it as a candidate for further exploration in managing conditions like Alzheimer's disease by inhibiting cholinesterase enzymes.

Data Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block for Synthesis | Used in creating complex organic molecules through functionalization reactions. |

| Biology | Enzyme Inhibition | Inhibits kinases involved in metabolic pathways; potential role in regulating cellular functions. |

| Medicine | Drug Development | Precursor for synthesizing pharmaceuticals targeting neurological disorders; cholinesterase inhibitors. |

Case Studies

- Kinase Inhibition Study :

-

Cholinesterase Inhibition Research :

- Investigations into the compound's ability to inhibit acetylcholinesterase (AChE) revealed promising results for managing cholinergic deficits associated with Alzheimer's disease. The unique structural properties of this compound make it a valuable candidate for further research in this therapeutic area .

- Biological Activity Assessment :

Mecanismo De Acción

The mechanism of action of 1,4-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-4-piperidinecarboxylic acid

- 1-Phenyl-4-piperidinecarboxylic acid

- 4-Hydroxy-1-methyl-4-piperidinecarboxylic acid

Uniqueness

1,4-Dimethylpiperidine-4-carboxylic acid is unique due to the presence of two methyl groups at positions 1 and 4 on the piperidine ring. This substitution pattern can influence the compound’s reactivity and interaction with molecular targets, distinguishing it from other piperidine derivatives .

Actividad Biológica

1,4-Dimethylpiperidine-4-carboxylic acid (DMPCA) is a piperidine derivative that has garnered interest in various fields of research due to its potential biological activities. This compound is characterized by the presence of two methyl groups at positions 1 and 4 of the piperidine ring, along with a carboxylic acid functional group at position 4. The unique structural features of DMPCA influence its interactions with biological targets, making it a subject of investigation in medicinal chemistry and pharmacology.

DMPCA has the molecular formula C8H15NO2 and a molecular weight of approximately 157.21 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives with potentially different biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

The biological activity of DMPCA is primarily attributed to its ability to interact with specific molecular targets in biological systems. As a ligand, it can bind to receptors or enzymes, modulating their activity. The exact mechanisms may vary depending on the biological context and the specific targets involved.

Potential Targets:

- Enzymes : DMPCA may inhibit or activate various enzymes involved in metabolic pathways.

- Receptors : It could act on neurotransmitter receptors, influencing neuronal activity.

Biological Activities

Research indicates that DMPCA exhibits several promising biological activities:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DMPCA and its derivatives. For example, compounds derived from piperidine structures have shown cytotoxic effects against various cancer cell lines.

- Case Study : A derivative of DMPCA demonstrated improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

Neuroprotective Effects

DMPCA may also exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. Compounds with similar piperidine structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmitter breakdown.

- Research Findings : Inhibition of AChE by piperidine derivatives has been linked to improved cognitive function in animal models .

Synthesis and Derivatives

DMPCA can be synthesized through various methods, including the Strecker synthesis and other organic reactions involving piperidine derivatives. The synthesis not only provides DMPCA but also allows for the generation of analogs that may possess enhanced biological activities.

Synthesis Overview:

- Starting Materials : Piperidine derivatives.

- Reagents : Various reagents like p-toluenesulfonic acid and KCN.

- Yield : Typically ranges from 40% to 54% depending on the method used .

Comparison with Related Compounds

DMPCA can be compared with other piperidine derivatives to elucidate its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylpiperidine | One methyl group | Lower biological activity |

| 4-Methylpiperidine | One methyl group at position 4 | Varies; generally less active |

| 2,2-Dimethylpiperidine | Methyl groups at positions 2 and 5 | Different pharmacological effects |

Propiedades

IUPAC Name |

1,4-dimethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11)3-5-9(2)6-4-8/h3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYSPFYUVWFCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602339 | |

| Record name | 1,4-Dimethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162648-33-1 | |

| Record name | 1,4-Dimethyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.